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Compound of Interest

Compound Name: 1,4-Pentadien-3-ol

Cat. No.: B123337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-
pentadien-3-ol, a valuable building block in organic synthesis. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with the experimental protocols for their acquisition.

Spectroscopic Data
The spectroscopic data provides a detailed fingerprint of the molecular structure of 1,4-
pentadien-3-ol, confirming the presence of key functional groups and the connectivity of its

atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the different types of protons and their neighboring

environments. The spectrum for 1,4-pentadien-3-ol was acquired in deuterated chloroform

(CDCl₃).
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Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

5.95 - 5.80 m =CH-

5.30 - 5.10 m =CH₂

4.60 - 4.50 m CH-OH

2.10 (broad) s -OH

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. The spectrum was obtained in deuterated chloroform (CDCl₃).

Chemical Shift (δ) (ppm) Assignment

138.5 =CH-

115.0 =CH₂

72.0 CH-OH

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The spectrum of 1,4-pentadien-3-ol was obtained from a

neat liquid sample.
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Wavenumber (cm⁻¹) Intensity Assignment

3350 (broad) Strong O-H stretch (alcohol)

3080 Medium =C-H stretch (alkene)

1645 Medium C=C stretch (alkene)

1420 Medium C-H bend (alkene)

1010 Strong C-O stretch (alcohol)

990, 920 Strong
=C-H bend (alkene, out-of-

plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The mass spectrum of 1,4-pentadien-3-ol was

obtained by electron ionization (EI).

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Possible Fragment

84 25 [M]⁺ (Molecular Ion)

83 100 [M-H]⁺

57 85 [M-C₂H₃]⁺

55 80 [M-CHO]⁺

41 75 [C₃H₅]⁺

39 60 [C₃H₃]⁺

29 50 [C₂H₅]⁺

27 90 [C₂H₃]⁺

Experimental Protocols
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The following sections describe the methodologies for acquiring the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: A sample of 1,4-pentadien-3-ol (approximately 10-20 mg) is dissolved in

deuterated chloroform (CDCl₃, approximately 0.6 mL) in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is

used.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: Approximately 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: Approximately 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 512-2048 scans.

Temperature: 298 K.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak

(CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy
Sample Preparation: A drop of neat 1,4-pentadien-3-ol is placed directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum

Two or equivalent) equipped with a diamond ATR accessory.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Data Format: Transmittance or Absorbance.

Data Processing: A background spectrum of the clean ATR crystal is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The volatile sample is introduced into the mass spectrometer via a Gas

Chromatography (GC) system.

Instrumentation: A GC-MS system (e.g., Agilent 7890B GC coupled to a 5977A MSD or

equivalent).

GC Parameters:

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Injector Temperature: 250 °C.

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to

250 °C at 10 °C/min.

MS Parameters (Electron Ionization - EI):

Ion Source Temperature: 230 °C.

Electron Energy: 70 eV.

Mass Range: m/z 20 - 200.

Scan Speed: Normal.

Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak

corresponding to 1,4-pentadien-3-ol. The mass spectrum of this peak is then extracted and

analyzed for its fragmentation pattern.

Visualization of Spectroscopic Data Correlation
The following diagram illustrates the relationship between the different spectroscopic

techniques and the structural features of 1,4-pentadien-3-ol they help to identify.
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1,4-Pentadien-3-ol Structure

Spectroscopic Techniques Structural Information

CH2=CH-CH(OH)-CH=CH2
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(Connectivity, Proton Environments)

Elucidates
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(-OH, C=C)
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Mass Spectrometry Molecular Weight & Formula
(C₅H₈O, MW=84.12)

Determines

Fragmentation Pattern

Reveals

Click to download full resolution via product page

Caption: Correlation of spectroscopic techniques with structural information for 1,4-pentadien-
3-ol.

To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Pentadien-3-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123337#spectroscopic-data-of-1-4-pentadien-3-ol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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